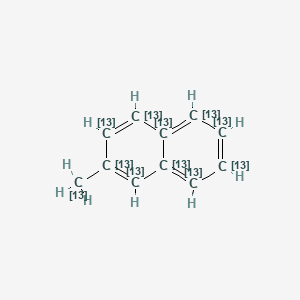

![molecular formula C14H12O6S B564479 4-[2-(3,5-二羟基苯基)乙烯基]苯基氢硫酸盐 CAS No. 858187-19-6](/img/structure/B564479.png)

4-[2-(3,5-二羟基苯基)乙烯基]苯基氢硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate, also known as 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate, is a useful research compound. Its molecular formula is C14H12O6S and its molecular weight is 308.304. The purity is usually 95%.

BenchChem offers high-quality 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

癌症治疗和化疗敏感性

白藜芦醇-4'-O-硫酸盐已被发现能增加抗癌细胞对化疗的敏感性。 它通过多种细胞机制来帮助治疗癌症 .

抗炎作用

研究表明,白藜芦醇衍生物能降低促炎细胞因子的产生,并抑制与炎症相关的基因表达,这对于治疗炎症性疾病可能是有益的 .

心血管疾病保护

白藜芦醇及其代谢产物,包括白藜芦醇-4'-O-硫酸盐,通过影响潜在的生物学途径,对心血管疾病(CVDs)提供多种保护作用 .

自噬刺激

白藜芦醇-4'-O-硫酸盐刺激自噬,即清除和循环利用受损细胞成分的过程,这对于维持细胞健康和预防疾病至关重要 .

纳米颗粒制剂以增强递送

白藜芦醇的纳米颗粒制剂,如负载白藜芦醇或白藜芦醇偶联的纳米颗粒,与游离白藜芦醇相比,表现出增强的抗癌功效,从而改善药物递送和疗效 .

代谢调节和减肥

白藜芦醇通过降低脂肪生成来帮助减肥,并在管理肥胖和相关代谢紊乱方面具有潜在的应用 .

神经系统疾病预防

该化合物通过其对各种分子途径的作用,与神经系统疾病的预防相关联 .

皮肤病学应用

白藜芦醇-4'-O-硫酸盐的局部应用包括治疗皮肤色素沉着过度和其他皮肤相关疾病 .

每种应用都得到科学研究的支持,这些研究探索了白藜芦醇-4'-O-硫酸盐在各个领域的潜在治疗益处。 该化合物的多样化靶点使其具有广泛的健康益处 .

作用机制

Target of Action

Resveratrol-4’-O-sulfate, a metabolite of resveratrol, has been shown to interact with several targets. It has been reported to inhibit both COX and QR2 enzymes . The compound also interacts with the UDP-glucuronosyltransferase (UGT) family of enzymes, which catalyzes the glucuronidation of resveratrol .

Mode of Action

Resveratrol-4’-O-sulfate interacts with its targets, leading to various cellular changes. For instance, it can inhibit the COX and QR2 enzymes . Furthermore, it can be transformed back into resveratrol in human colorectal cells , which then exerts its own effects, such as anti-inflammatory and antioxidant activities .

Biochemical Pathways

Resveratrol-4’-O-sulfate is involved in several biochemical pathways. It is produced by the sulfation of resveratrol, primarily by the SULT1A2 enzyme . Once inside the cell, it can be hydrolyzed back into resveratrol . Resveratrol itself has been shown to affect various pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway , and the AMP-activated protein kinase (AMPK) pathway .

Pharmacokinetics

Resveratrol-4’-O-sulfate exhibits specific pharmacokinetic properties. It is absorbed orally but has low bioavailability . It can be regenerated into resveratrol in the body, which accounts for about 2% of the total resveratrol species present in plasma . The compound and its major conjugates account for 40 to 55% of the dose in urine, indicating a high extent of absorption .

Result of Action

The action of resveratrol-4’-O-sulfate leads to various molecular and cellular effects. It has been shown to induce autophagy and senescence in human cancer cells . These effects are thought to be due to the regeneration of resveratrol, which has potent anti-inflammatory and antioxidant properties .

Action Environment

The action of resveratrol-4’-O-sulfate can be influenced by various environmental factors. For instance, the extent of cellular uptake of the compound is dependent on specific membrane transporters . Moreover, the compound’s action can be influenced by the presence of sulfatase inhibitors, which reduce intracellular resveratrol .

属性

IUPAC Name |

[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6S/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19/h1-9,15-16H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTTWDFKZULRPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700260 |

Source

|

| Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858187-19-6 |

Source

|

| Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

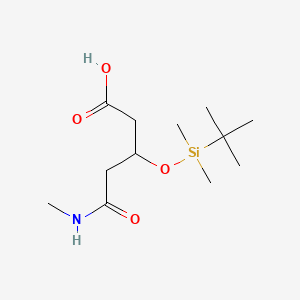

![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)

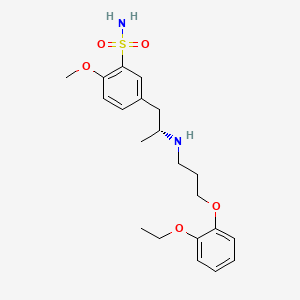

![5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide](/img/structure/B564400.png)

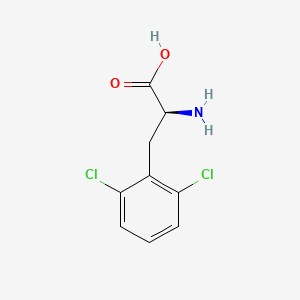

![(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid](/img/structure/B564405.png)

![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)